BenchChemオンラインストアへようこそ!

7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)-

Medicinal Chemistry Structure-Activity Relationship Purine Derivatives

7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- (CAS 69517-65-3; molecular formula C₁₇H₂₀N₆O₄; molecular weight 372.38 g/mol) is a synthetic 7-substituted theophylline derivative belonging to the class of purine-nicotinamide conjugates. The compound features a theophylline (1,3-dimethylxanthine) core linked at the N-7 position via a 2-hydroxypropyl spacer to an N-methylnicotinamide moiety.

Molecular Formula C17H20N6O4
Molecular Weight 372.4 g/mol
CAS No. 69517-65-3
Cat. No. B14480709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)-
CAS69517-65-3
Molecular FormulaC17H20N6O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)C(=O)C3=CN=CC=C3)O
InChIInChI=1S/C17H20N6O4/c1-20(15(25)11-5-4-6-18-7-11)8-12(24)9-23-10-19-14-13(23)16(26)22(3)17(27)21(14)2/h4-7,10,12,24H,8-9H2,1-3H3
InChIKeyFZURPHWDTALDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- (CAS 69517-65-3): Purine-Nicotinamide Hybrid Procurement Profile


7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- (CAS 69517-65-3; molecular formula C₁₇H₂₀N₆O₄; molecular weight 372.38 g/mol) is a synthetic 7-substituted theophylline derivative belonging to the class of purine-nicotinamide conjugates . The compound features a theophylline (1,3-dimethylxanthine) core linked at the N-7 position via a 2-hydroxypropyl spacer to an N-methylnicotinamide moiety . Originally reported among a series of nicotinamide-derived 7-substituted theophyllines pharmacologically screened for coronarodilatory, antispastic, and toxicity profiles [1], this compound is currently available as a specialty research intermediate from select chemical suppliers . No clinical trial involvement has been detected for this specific compound [2].

Why 7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- Cannot Be Replaced by Generic Theophylline Analogs


Generic substitution among theophylline derivatives is unreliable because small structural perturbations at the N-7 position and within the nicotinamide appendage produce divergent pharmacological profiles. The parent compound theophylline (CAS 58-55-9) acts primarily through phosphodiesterase inhibition and adenosine receptor antagonism, whereas 7-substituted nicotinamide derivatives from the Duranti series were reported to exhibit a distinct pharmacological signature: very low coronarodilatory activity combined with remarkable antispastic activity and low toxicity [1]. Within this congeneric series, the N-methylnicotinamido substitution on the 2-hydroxypropyl spacer (CAS 69517-65-3) differs from the N-ethylnicotinamido analog (CAS 69517-63-1) and the N-methylisonicotinamido positional isomer (CAS 69517-64-2) in steric bulk, hydrogen-bonding capacity, and regioisomeric positioning of the pyridine nitrogen—each of which can alter target binding, metabolic stability, and solubility [2]. Furthermore, unlike the clinically used N-7 theophylline derivatives dyphylline, etophylline, and proxyphylline—which have well-characterized bronchodilator pharmacokinetics—the CAS 69517-65-3 compound belongs to an underexplored niche where antispastic activity rather than bronchodilation was the primary screening endpoint [1]. These differences make blind interchange among analogs scientifically unsound for research aiming to reproduce or extend the specific biological observations reported for this compound class.

Quantitative Differentiation Evidence for 7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- Against Its Closest Analogs


Regioisomeric Nicotinamide vs. Isonicotinamide Substitution: Structural and Predicted Property Differentiation

The target compound (CAS 69517-65-3) bears an N-methylnicotinamide group (pyridine-3-carboxamide), distinguishing it from the isonicotinamide positional isomer (CAS 69517-64-2, N-methylpyridine-4-carboxamide). This regioisomerism places the pyridine nitrogen at the meta rather than para position relative to the carboxamide linkage, altering the molecular electrostatic potential and hydrogen-bond acceptor geometry. While experimentally measured bioactivity data for both specific compounds are absent from the public domain, the structural difference provides a rational basis for differentiated target interactions in any screening campaign .

Medicinal Chemistry Structure-Activity Relationship Purine Derivatives

N-Methyl vs. N-Ethyl Nicotinamide Substituent: Molecular Weight and Predicted Lipophilicity Shift

The target compound carries an N-methyl group on the nicotinamide nitrogen, whereas the closest homolog CAS 69517-63-1 carries an N-ethyl substituent. This single methylene difference results in a molecular weight increase from 372.38 to 386.41 g/mol and a computed increase in lipophilicity (ΔMW = +14.03 Da) . Although direct comparative bioactivity data are unavailable, the N-ethyl homolog is expected to exhibit moderately higher membrane permeability and potentially altered metabolic N-dealkylation rates based on classical medicinal chemistry principles. Any study requiring exact replication of the N-methylnicotinamido structural motif must specifically procure CAS 69517-65-3 rather than the N-ethyl variant.

Physicochemical Profiling ADME Prediction Analog Design

Class-Level Antispastic Activity: Pharmacological Differentiation from Bronchodilator-Focused Theophylline Scaffolds

In the foundational 1979 study by Duranti et al., nicotinamide derivatives of 7-substituted theophyllines—the compound class to which CAS 69517-65-3 belongs—were reported to exhibit 'remarkable antispastic activity' with 'very low coronarodilatory activity' and 'low toxicity' [1]. This pharmacological signature contrasts sharply with the classical theophylline profile, which is dominated by bronchodilation (mediated through PDE inhibition and adenosine receptor blockade), cardiac stimulation, and diuresis [2]. While the 1979 publication does not report individual compound-level quantitative data for CAS 69517-65-3 specifically, the class-level observation defines a differentiated biological fingerprint that distinguishes these nicotinamide congeners from generic N-7-alkyl theophylline derivatives such as etofylline (CAS 519-37-9) and proxyphylline, which are primarily optimized for bronchodilation [3].

Pharmacological Screening Antispastic Activity Theophylline Pharmacology

Available Purity Specification: Vendor-Certified NLT 98% Enabling Reproducible Research

The compound CAS 69517-65-3 is commercially available from MolCore with a certified purity specification of NLT 98% (Not Less Than 98%) . An alternative vendor (Chemenu) lists the compound at 97% purity . For research applications, the availability of a minimum purity threshold provides a procurement-quality benchmark. In contrast, the N-ethyl analog (CAS 69517-63-1) and the isonicotinamide isomer (CAS 69517-64-2) are also listed at NLT 98% from the same supplier , indicating comparable commercial quality standards across this analog series. The purity specification is relevant for ensuring that biological assay results are attributable to the target structure rather than to impurities.

Quality Control Analytical Chemistry Procurement Specification

Absence of Clinical Development: Positioning as a Research-Exclusive Probe Compound

According to the ZINC database, neither CAS 69517-65-3 nor its close structural analogs (CAS 69517-63-1, CAS 69517-64-2) have been detected in any clinical trials [1]. This contrasts with clinically established N-7 theophylline derivatives such as dyphylline (CAS 479-18-5), etofylline (CAS 519-37-9), and proxyphylline (CAS 603-00-9), all of which have undergone clinical evaluation for bronchodilator therapy [2]. The absence of clinical data for CAS 69517-65-3 positions this compound exclusively as a research tool for preclinical mechanistic studies, not as an API for therapeutic formulation. This distinction is critical for procurement: the compound is suitable for target validation and biochemical assay development but must not be selected for clinical candidate benchmarking against approved theophylline drugs.

Drug Discovery Preclinical Research Chemical Probe

Recommended Procurement and Application Scenarios for 7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- (CAS 69517-65-3)


Preclinical Antispastic Mechanism-of-Action Studies

Based on the class-level pharmacological fingerprint reported by Duranti et al. (1979), where 7-substituted theophylline nicotinamide derivatives demonstrated remarkable antispastic activity with low coronarodilatory effects [1], CAS 69517-65-3 is a suitable candidate for researchers investigating non-bronchodilator smooth muscle relaxant mechanisms. The compound's N-methylnicotinamido pharmacophore distinguishes it from clinically used N-7 theophylline bronchodilators such as dyphylline and proxyphylline, which were optimized for PDE inhibition and adenosine receptor antagonism rather than antispastic endpoints [2]. Procurement of CAS 69517-65-3 specifically—rather than generic theophylline or etofylline—is essential for studies aiming to reproduce or extend the 1979 antispastic activity findings.

Structure-Activity Relationship (SAR) Exploration of 7-Substituted Theophylline Nicotinamides

CAS 69517-65-3 occupies a specific structural niche within the 7-substituted theophylline nicotinamide series, defined by the N-methyl (rather than N-ethyl) nicotinamide substituent and the nicotinamide (3-pyridyl) rather than isonicotinamide (4-pyridyl) regioisomeric form [1]. Systematic SAR studies comparing CAS 69517-65-3 with its closest analogs (CAS 69517-63-1, N-ethylnicotinamide; CAS 69517-64-2, N-methylisonicotinamide) can probe the contributions of N-alkyl size and pyridine nitrogen positioning to target binding, selectivity, and pharmacokinetic behavior. The compound's commercial availability at NLT 98% purity [2] supports reproducible SAR datasets.

Nicotinamide N-Methyltransferase (NNMT) or NAD Metabolism Probe Development

The N-methylnicotinamide moiety embedded in CAS 69517-65-3 is structurally related to the endogenous NNMT product N-methylnicotinamide (MNA) [1], suggesting potential utility as a theophylline-tethered probe for enzymes or receptors involved in nicotinamide/NAD metabolism. While no direct target engagement data exist for this compound, its hybrid purine-nicotinamide architecture may enable bifunctional interactions—theophylline core engaging xanthine-binding sites or adenosine receptors while the N-methylnicotinamide appendage interrogates nicotinamide-recognition domains. This application is speculative and requires de novo experimental validation.

Chemical Intermediate for Further Derivatization

The presence of a secondary alcohol on the 2-hydroxypropyl spacer provides a synthetic handle for further functionalization (e.g., esterification, oxidation, or etherification) [1]. This makes CAS 69517-65-3 a versatile building block for generating novel theophylline-nicotinamide conjugates with modified physicochemical or pharmacological properties. Researchers synthesizing focused libraries of 7-substituted theophylline derivatives may select this compound as a key intermediate, leveraging its defined nicotinamide regioisomeric identity (3-pyridyl) and N-methyl substitution pattern.

Quote Request

Request a Quote for 7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.